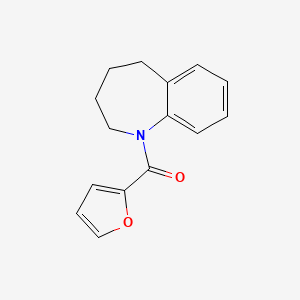
1-(3,3-Dimethylmorpholin-4-yl)-2-(3-fluoro-4-methoxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DMFE is a chemical compound that belongs to the class of ketones. It has a molecular formula of C16H22FNO3 and a molecular weight of 295.35 g/mol. DMFE is a white to off-white powder that is soluble in organic solvents like methanol and dichloromethane. It is a relatively new compound that has been synthesized and studied for its potential applications in various fields.
Wirkmechanismus
The mechanism of action of DMFE is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. For example, DMFE has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. DMFE has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is involved in cognitive function.
Biochemical and Physiological Effects:
DMFE has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, DMFE has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DMFE has also been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. In addition, DMFE has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
DMFE has several advantages for lab experiments, including its relatively high purity and stability, its solubility in organic solvents, and its potential for use in various applications. However, DMFE also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of DMFE. One potential direction is the development of novel DMFE-based compounds for use in medicinal chemistry and material science. Another potential direction is the study of DMFE's mechanism of action and potential side effects in more detail. Finally, the development of new synthetic methods for DMFE and its derivatives could lead to the discovery of new compounds with even more promising properties.
Synthesemethoden
The synthesis of DMFE involves the reaction of 3-fluoro-4-methoxybenzaldehyde with 3,3-dimethylmorpholine in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The reaction proceeds through a nucleophilic addition-elimination mechanism to form DMFE. The yield of the reaction is around 70-80%, and the purity of the product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
DMFE has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, DMFE has been shown to have antitumor, anti-inflammatory, and analgesic activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In material science, DMFE has been used as a building block for the synthesis of novel polymers and materials. In catalysis, DMFE has been used as a ligand for the synthesis of various metal complexes.
Eigenschaften
IUPAC Name |
1-(3,3-dimethylmorpholin-4-yl)-2-(3-fluoro-4-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO3/c1-15(2)10-20-7-6-17(15)14(18)9-11-4-5-13(19-3)12(16)8-11/h4-5,8H,6-7,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPBBXHDZGUKAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1C(=O)CC2=CC(=C(C=C2)OC)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,3-Dimethylmorpholin-4-yl)-2-(3-fluoro-4-methoxyphenyl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate](/img/structure/B7513807.png)


![3-(5-Chloro-2-fluorophenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7513854.png)

![Cyclopropyl-[4-(4-methoxybenzoyl)piperazin-1-yl]methanone](/img/structure/B7513864.png)
![Cyclohexyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7513871.png)

![2-methyl-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7513883.png)
![tert-butyl 3-[(E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate](/img/structure/B7513885.png)



![2-Cyclopentyl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7513910.png)